5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one
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Overview
Description
5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one: is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol .
Mechanism of Action
Mode of Action
Benzofuran derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . The specific ADME properties of this compound and their impact on its bioavailability require further investigation.
Result of Action
As a benzofuran derivative, it may share some of the biological activities observed in other compounds of this class, including antimicrobial, anti-inflammatory, and anticancer activities . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves binding to these biomolecules, influencing their function and activity .
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: A key aroma and flavor compound found in fenugreek seeds.
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Uniqueness
5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and the dimethyl groups at the 3-position contribute to its unique reactivity and biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
5-hydroxy-3,3-dimethyl-1-benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(2)7-5-6(11)3-4-8(7)13-9(10)12/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJRLZVTCMCJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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